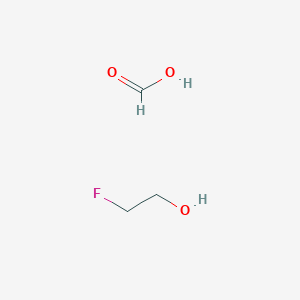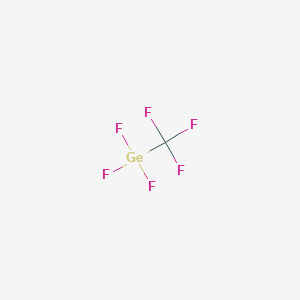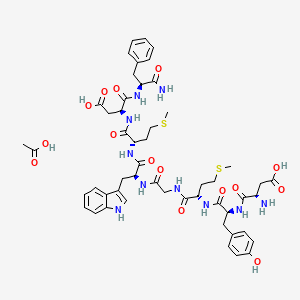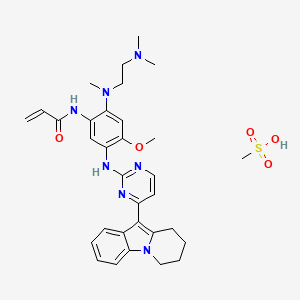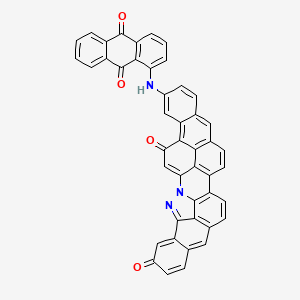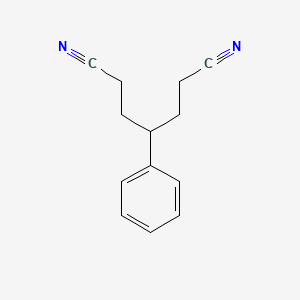
4-Phenylheptanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylheptanedinitrile is an organic compound with the molecular formula C15H16N2 It is characterized by the presence of a phenyl group attached to a heptanedinitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylheptanedinitrile typically involves the reaction of a phenyl-substituted alkyl halide with a cyanide source. One common method is the nucleophilic substitution reaction where 4-phenylheptane is treated with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenylheptanedinitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products:
Oxidation: 4-Phenylheptanoic acid.
Reduction: 4-Phenylheptanediamine.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-Phenylheptanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Phenylheptanedinitrile involves its interaction with various molecular targets. The nitrile groups can undergo hydrolysis to form carboxylic acids, which can then participate in biochemical pathways. The phenyl group can interact with aromatic receptors, influencing biological activity.
Comparaison Avec Des Composés Similaires
- 2-Methylene-4-phenylheptanedinitrile
- 2-Methylene-4,6-diphenylhexanenitrile
- 4,6-Diphenylhept-6-enenitrile
Comparison: 4-Phenylheptanedinitrile is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Numéro CAS |
833-55-6 |
|---|---|
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
4-phenylheptanedinitrile |
InChI |
InChI=1S/C13H14N2/c14-10-4-8-13(9-5-11-15)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-9H2 |
Clé InChI |
VHFZOLRQKNVYCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCC#N)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt](/img/structure/B14755993.png)
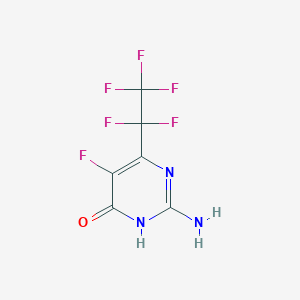
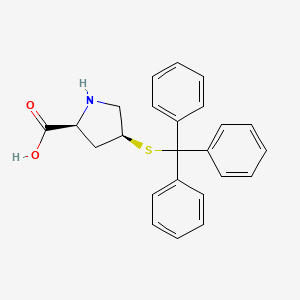

![(1S,4S,9S,10R,13S,14S)-5,5,9-trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid](/img/structure/B14756021.png)
![[2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid](/img/structure/B14756027.png)
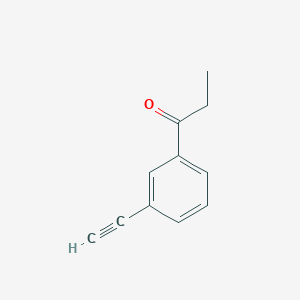
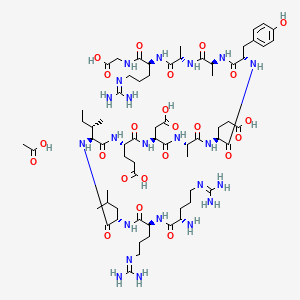
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B14756055.png)
